molecular formula C6H5BrF2O2 B1519271 2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one CAS No. 1087792-68-4

2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Cat. No. B1519271
CAS RN: 1087792-68-4
M. Wt: 227 g/mol
InChI Key: UDLVKGRNMLFELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C6H5BrF2O2 . It is used for research purposes .


Physical And Chemical Properties Analysis

2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is a liquid at room temperature . It has a predicted boiling point of approximately 161.5°C at 760 mmHg . The predicted density is approximately 1.8 g/mL , and the refractive index is predicted to be 1.50 at 20°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is involved in the synthesis of various heterocyclic compounds, including cyclopropane lactones and fused heterocyclic compounds through Michael initiated ring closure reactions. These reactions are facilitated by the reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions in the presence of potassium carbonate and tetrabutylammonium bromide, leading to the formation of functionalized cyclopropanes and dihydrofurans as minor components under certain conditions (Farin˜a et al., 1987).

Clarification of Structural Ambiguities

The compound also plays a role in clarifying the structural ambiguities of closely related compounds like 3-bromo-2,5-dihydrofuran-2-one and 4-bromo-2,5-dihydrofuran-2-one. Historical ambiguity in structure assignment has been addressed through novel synthesis methods and comprehensive NMR chemical shift analysis, leading to secure structural assignments for these isomers (Brecker et al., 1999).

Functional Group Tolerance in Synthesis

The compound is instrumental in the base-mediated synthesis of 2-trifluoromethylated furans and dihydrofuranols, showcasing excellent functional group tolerance for both aromatic and aliphatic β-ketonitriles. This synthesis approach provides a tunable method for creating a variety of substituted furans and dihydrofuranols, expanding the toolbox for designing fluorinated heterocyclic compounds (Wang et al., 2019).

Development of Synthetic Methodologies

The compound contributes to the development of new synthetic methodologies, such as the Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols to produce 4-bromo-2,3-dihydrofurans. This process exemplifies the creation of non-aromatic heterocycles containing useful coupling handles, highlighting the compound's role in advancing synthetic organic chemistry (An et al., 2021).

properties

IUPAC Name

2-bromo-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLVKGRNMLFELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 2
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 3
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 4
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 5
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 6
2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

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